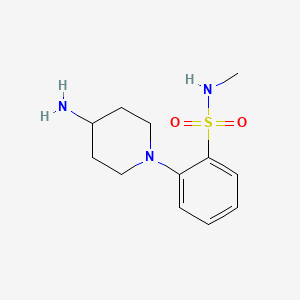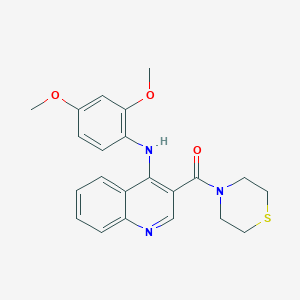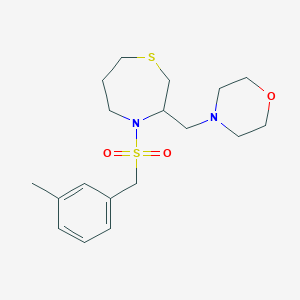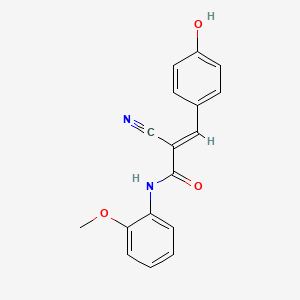![molecular formula C16H24N2O2S B2867723 N-Methyl-N-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]ethanamine CAS No. 1385618-39-2](/img/structure/B2867723.png)
N-Methyl-N-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amines are organic compounds that contain and are often actually based on one or more atoms of nitrogen . In an amine, one or more of the hydrogen atoms from ammonia are replaced by organic substituents like alkyl (alkane chain) and aryl (aromatic ring) groups .
Synthesis Analysis
The synthesis of amines involves various methods, including the reduction of nitriles, amides, and nitro compounds, and the ammonolysis of alkyl halides .Molecular Structure Analysis
Amines can be either primary, secondary, or tertiary, depending on the number of carbon-containing groups that are attached to them . If there is only one carbon-containing group, then that amine is considered primary. Two carbon-containing groups make an amine secondary, and three groups make it tertiary .Chemical Reactions Analysis
Amines are known to undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation . They can also participate in the Mannich reaction, which is a three-component condensation reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of amines depend on their structure and the nature of the substituent groups . They are usually colorless gases or liquids at room temperature, with strong, pungent odors . They are less dense than water and are soluble in organic solvents .Aplicaciones Científicas De Investigación
S-Adenosylmethionine (SAM) Utilization
S-Adenosylmethionine, a biological sulfonium compound, serves as a major methyl donor in reactions catalyzed by methyltransferases. It is involved in various biosynthetic pathways, contributing methylene, amino, ribosyl, and aminopropyl groups to different molecular structures. The electrophilic nature of carbon centers adjacent to SAM's positively charged sulfur atom drives these reactions. SAM also acts as a source of 5'-deoxyadenosyl radicals, initiating metabolic reactions through hydrogen-atom abstraction (Fontecave, Atta, & Mulliez, 2004).
Microwave Green Synthesis
N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine was synthesized using the aza-Michael addition approach under microwave conditions. This method provides a green synthesis route, utilizing microwave irradiation for efficient chemical transformations. The molecular structure was elucidated by X-ray crystallography, and DFT studies revealed the molecule's polar nature, with a significant dipole moment, suggesting potential applications in materials science (Al-qubati et al., 2020).
Cyclization of Acetylenic Sulfones
The cyclization of acetylenic sulfones with beta and gamma-chloroamines leads to the formation of piperidines, pyrrolizidines, indolizidines, and quinolizidines. This method provides a convenient route to these heterocyclic compounds, which are significant in medicinal chemistry. The process involves conjugate additions followed by intramolecular alkylation, showcasing the versatility of sulfone chemistry in synthesizing complex structures (Back & Nakajima, 2000).
Vinylogous Sulfonamides Synthesis
The synthesis of vinylogous sulfonamides from the condensation between methiodide salts of 1-alkylpyrrolidine-2-thiones and ethyl [(4-methylphenyl)sulfonyl]acetate demonstrates the application of sulfonamide chemistry in creating nucleophilic structures capable of cyclization. These reactions yield sulfone-substituted indolizines, highlighting the role of sulfonamides in the synthesis of alkaloid scaffolds (Michael et al., 2004).
DNA Binding and Cytotoxicity of Cu(II) Complexes
Cu(II) complexes with tridentate ligands exhibit significant DNA binding affinity, demonstrating the potential for therapeutic applications. These complexes engage in minor groove or surface binding with DNA, influencing its structure and function. Their nuclease activity and cytotoxicity against cancer cell lines highlight the medicinal chemistry applications of such complexes (Kumar et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-methyl-N-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-3-17(2)13-16-9-11-18(14-16)21(19,20)12-10-15-7-5-4-6-8-15/h4-8,10,12,16H,3,9,11,13-14H2,1-2H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAKSJADHQNCDX-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1CCN(C1)S(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C)CC1CCN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2867642.png)
![(Z)-(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}butan-2-ylidene)[(2,6-dichlorophenyl)methoxy]amine](/img/structure/B2867643.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-methylpropyl)-4-methoxybenzenecarboxamide](/img/structure/B2867645.png)

![Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate](/img/structure/B2867647.png)
![3-[(5-Bromopyrazin-2-yl)methylamino]cyclopentane-1-carbonitrile](/img/structure/B2867648.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2867649.png)
![2-[(3-Methylbutyl)sulfonyl]benzoic acid](/img/structure/B2867650.png)


![6-[2-(Azepan-1-yl)-2-oxoethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2867659.png)

